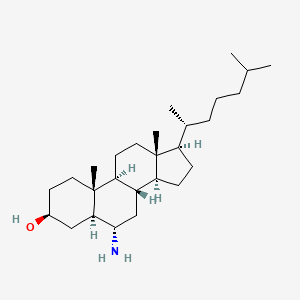
6a-Aminocholestanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6a-Aminocholestanol is a steroid derivative known for its inhibitory effects on certain enzymes. It has a molecular formula of C27H49NO and a molecular weight of 403.68 g/mol . This compound has been studied for its potential therapeutic applications, particularly in the treatment of parasitic infections such as leishmaniasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Aminocholestanol typically involves the modification of cholestanolThis can be achieved through various chemical reactions, including the use of ammonia or amine sources under specific conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6a-Aminocholestanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other steroid derivatives.
Wirkmechanismus
The mechanism of action of 6a-Aminocholestanol involves its interaction with specific enzymes. It inhibits the DEAD-box helicase eIF4A by perturbing the RNA and ATP binding sites. This inhibition disrupts the normal function of the enzyme, leading to the inhibition of protein synthesis in the parasite . The molecular targets include the RNA-dependent ATPase activity of the enzyme, and the pathways involved are related to RNA processing and translation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Ketocholestanol: Another cholestanol derivative with similar inhibitory effects on eIF4A.
7-Alpha-Aminocholesterol: A compound with a similar structure but different functional groups, leading to distinct biological activities.
Uniqueness
6a-Aminocholestanol is unique due to its specific inhibitory effects on the DEAD-box helicase eIF4A, which is not commonly observed with other steroid derivatives. Its ability to perturb both RNA and ATP binding sites makes it a valuable compound for studying enzyme inhibition and potential therapeutic applications .
Eigenschaften
Molekularformel |
C27H49NO |
|---|---|
Molekulargewicht |
403.7 g/mol |
IUPAC-Name |
(3S,5S,6S,8S,9S,10R,13R,14S,17R)-6-amino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H49NO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(29)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,29H,6-16,28H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
XBCGINQJTOMOTB-XNZKQLDXSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)N)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



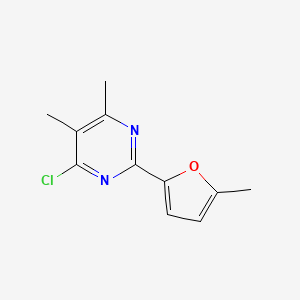
![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)
![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)

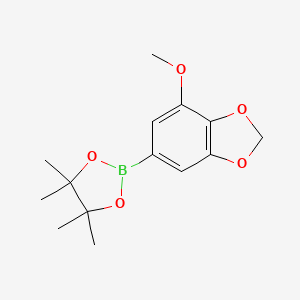

![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)

![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)
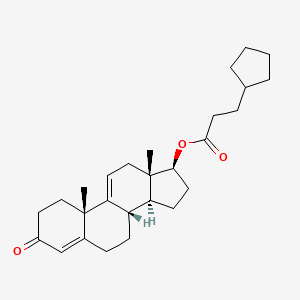
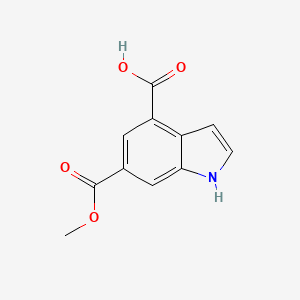
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
